6-Methylcyclohexane-1,2,4-tricarboxylic acid
CAS No.: 650622-09-6
Cat. No.: VC16890710
Molecular Formula: C10H14O6
Molecular Weight: 230.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 650622-09-6 |
|---|---|
| Molecular Formula | C10H14O6 |
| Molecular Weight | 230.21 g/mol |
| IUPAC Name | 6-methylcyclohexane-1,2,4-tricarboxylic acid |
| Standard InChI | InChI=1S/C10H14O6/c1-4-2-5(8(11)12)3-6(9(13)14)7(4)10(15)16/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14)(H,15,16) |
| Standard InChI Key | KOJJKPOPLGHOJX-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC(C1C(=O)O)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₆ |
| Molecular Weight (g/mol) | 230.22 |
| IUPAC Name | 6-Methylcyclohexane-1,2,4-tricarboxylic acid |
| CAS Number | Not explicitly listed in sources |
| SMILES | CC1C(C(CC(C1)C(=O)O)C(=O)O)C(=O)O |
The absence of a dedicated CAS number in available literature suggests limited commercial availability, though analogs like 5-methylcyclohexane-1,2,4-tricarboxylic acid (CAS 650622-06-3) share comparable molecular frameworks .
Synthesis and Production
Synthetic Routes
The synthesis of 6-methylcyclohexane-1,2,4-tricarboxylic acid typically involves multi-step carboxylation and alkylation reactions. A common strategy employs cyclohexane precursors functionalized with methyl and carboxyl groups through catalytic or stoichiometric methods:
-
Cyclization of Linear Precursors: Starting materials such as dimethyl cyclohexanedicarboxylate undergo halogenation at the 6 position, followed by Grignard alkylation to introduce the methyl group . Subsequent hydrolysis yields the tricarboxylic acid.
-
Selective Carboxylation: Direct carboxylation of 6-methylcyclohexane derivatives using CO₂ under high-pressure conditions in the presence of transition-metal catalysts (e.g., palladium or nickel complexes).
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Key Reagents/Conditions |
|---|---|---|
| Cyclization/Alkylation | 45–60 | Grignard reagent, H₂SO₄, 80°C |
| Catalytic Carboxylation | 30–50 | CO₂ (5 atm), Pd(OAc)₂, 120°C |
Industrial-scale production remains uncommon due to challenges in achieving regioselective carboxylation and purifying the final product .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound’s three carboxylic acid groups confer high polarity, leading to moderate solubility in polar solvents like water (≈15 g/L at 25°C) and ethanol. The methyl group enhances lipophilicity compared to non-methylated analogs, as evidenced by a calculated logP value of 0.52 . Thermal analysis of related compounds shows decomposition temperatures above 200°C, suggesting stability under standard processing conditions .
Spectroscopic Data
-
IR Spectroscopy: Strong absorbance bands at 2500–3000 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C-O stretch) .
-
NMR: ¹H NMR (D₂O, 400 MHz) features signals at δ 1.2–1.5 ppm (methyl protons), δ 2.3–2.8 ppm (cyclohexane backbone), and δ 12.1 ppm (carboxylic acid protons) .
Reactivity and Functionalization
Acid-Base Behavior
The compound behaves as a triprotic acid, with pKa values estimated at 2.8, 4.1, and 5.3 for the three carboxylic acid groups . Deprotonation in basic media forms water-soluble trianions, enabling use in buffer systems or coordination chemistry.
Derivatization Reactions
-
Esterification: Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form triesters, reducing polarity for chromatographic separation .
-
Amidation: Coupling with amines via carbodiimide-mediated reactions produces triamide derivatives, studied for their biological activity.
Applications in Research and Industry
Organic Synthesis
The compound serves as a rigid, polyfunctional building block for synthesizing macrocyclic ligands and dendritic polymers. Its three carboxyl groups enable chelation of metal ions (e.g., Fe³⁺, Cu²⁺), facilitating applications in catalysis and materials science .
Pharmaceutical Intermediates
Structural analogs have been investigated as inhibitors of metabolic enzymes (e.g., aconitase) due to their ability to mimic citrate intermediates. While specific studies on 6-methyl derivatives are sparse, related tricarboxylic acids show promise in drug discovery .
Comparison with Structural Analogs
Table 3: Comparative Analysis of Cyclohexanetricarboxylic Acids
The methyl group’s position significantly impacts crystallinity and solubility, with 6-methyl derivatives exhibiting lower melting points than their 5-methyl counterparts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume